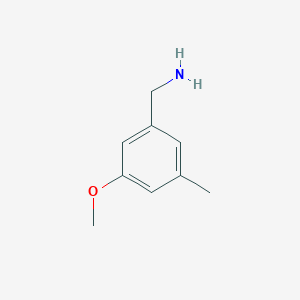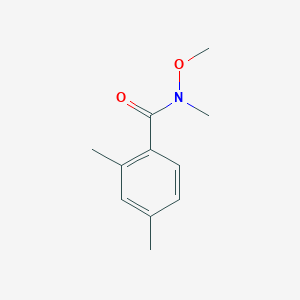![molecular formula C12H17ClF3NO3 B1421146 4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride CAS No. 1185297-16-8](/img/structure/B1421146.png)
4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride
Overview
Description
“4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride” is a chemical compound with the CAS Number: 1185297-16-8 . Its molecular weight is 315.72 . The IUPAC name for this compound is 4-[2-(2-methoxyethoxy)ethoxy]-3-(trifluoromethyl)phenylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16F3NO3.ClH/c1-17-4-5-18-6-7-19-11-3-2-9(16)8-10(11)12(13,14)15;/h2-3,8H,4-7,16H2,1H3;1H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 315.72 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Chemical Synthesis and Structural Studies : The compound's structural analogs are used in various chemical synthesis processes. For instance, the interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with triethyl phosphite produces a cycloaddition product used in further chemical studies (Gerus et al., 1998). Similarly, ethyl 2,4-dioxooctanoate's reaction with phenylhydrazine hydrochloride leads to compounds with defined structural assignments, highlighting the compound's role in synthetic chemistry (Ashton & Doss, 1993).
Role in Drug Synthesis : The compound's derivatives play a crucial role in synthesizing various drugs. For example, the synthesis of aprepitant, an antiemetic drug, involves the use of related compounds (Zhang Fuli, 2012). This demonstrates its importance in pharmaceutical research and development.
Materials Science Applications : In the realm of materials science, derivatives of this compound are used in developing novel materials. For instance, its analogs are utilized in creating sensitive water-soluble polymethacrylates, which have applications in various fields, including biomedicine and engineering (Han et al., 2003).
Electrochemistry : It is used in electrochemistry research, particularly in the development of electrolyte solvents for Li-ion batteries (Amine et al., 2006). This highlights its potential in advancing energy storage technologies.
Safety And Hazards
properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO3.ClH/c1-17-4-5-18-6-7-19-11-3-2-9(16)8-10(11)12(13,14)15;/h2-3,8H,4-7,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBPJOXSENXFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



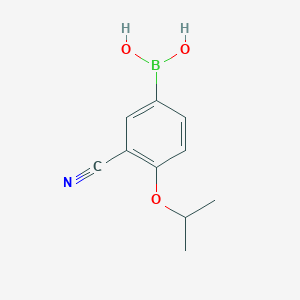
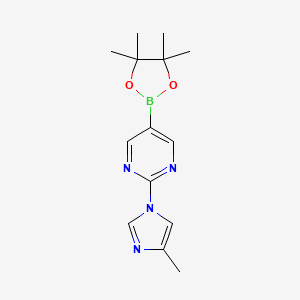
![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)

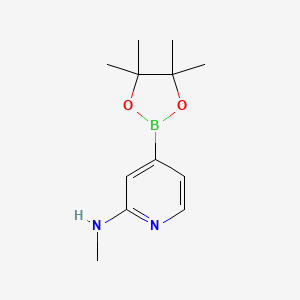


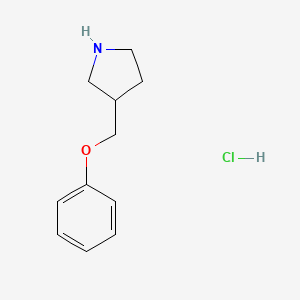


![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1421082.png)
